Evidence of Metabolic Pathway Exclusivity for Pindolol Metabolite VII Formation
This compound is the only pindolol metabolite generated through the oxidative ring-scission pathway [1]. In a definitive metabolic study, pindolol was shown to be metabolized along four distinct pathways. The oxidative ring-scission pathway (pathway c) exclusively yields the corresponding anthranilic acid derivative (Metabolite VII), a route not shared by any other metabolite, including the primary hydroxylated species like 5-hydroxy-pindolol (pathway b) [2]. This establishes a binary differentiation: the target compound is the unique product of this specific pathway.
| Evidence Dimension | Metabolic Pathway Origin |
|---|---|
| Target Compound Data | Oxidative ring-scission (1 unique pathway) |
| Comparator Or Baseline | Hydroxylated metabolites (e.g., 5-hydroxy-pindolol) formed via hydroxylation/conjugation pathways |
| Quantified Difference | 1 distinct, exclusive metabolic pathway vs. shared hydroxylation pathways |
| Conditions | Metabolic study using [14C]pindolol in rhesus monkeys, rats, cats, and rabbits in vivo |
Why This Matters
For metabolic pathway analysis, this compound serves as the sole definitive biomarker for the quantitative assessment of the oxidative ring-scission pathway, a capability no other metabolite can provide.
- [1] Guillouzo, A., Bégué, J. M., Maurer, G., & Koch, P. (1988). Identification of metabolic pathways of pindolol and fluperlapine in adult human hepatocyte cultures. Xenobiotica, 18(2), 131–139. PMID: 3376491. View Source
- [2] Kiechel, J. R., Niklaus, P., Schreier, E., & Wagner, H. (1975). Metabolites of Pindolol in Different Animal Species. Xenobiotica, 5(12), 741–754. doi:10.3109/00498257509060375 View Source
